molecular formula C27H21N3O3 B2571263 chroman-4'-one-3'-spiro-3-N-methyl-4-(4-cyanophenyl)-pyrrolidine-2-spiro-3

chroman-4'-one-3'-spiro-3-N-methyl-4-(4-cyanophenyl)-pyrrolidine-2-spiro-3"-oxindole

Cat. No.: B2571263
CAS No.: 1164462-71-8
M. Wt: 435.483
InChI Key: UUCOFJBOCYGMSM-UHFFFAOYSA-N
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Description

Chroman-4'-one-3'-spiro-3-N-methyl-4-(4-cyanophenyl)-pyrrolidine-2-spiro-3''-oxindole is a complex spirocyclic compound featuring a chroman-4'-one core fused with a pyrrolidine ring and an oxindole moiety. Its molecular formula is C27H21N3O3 (derived by replacing the bromine in the analogous compound from with a cyano group), with a molecular weight of 443.48 g/mol. This compound is synthesized via multi-component reactions involving spirocyclization, as demonstrated in related methodologies .

Properties

InChI

InChI=1S/C27H21N3O3/c1-30-15-21(18-12-10-17(14-28)11-13-18)26(16-33-23-9-5-2-6-19(23)24(26)31)27(30)20-7-3-4-8-22(20)29-25(27)32/h2-13,21H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCOFJBOCYGMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=C(C=C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chroman-4'-one-3'-spiro-3-N-methyl-4-(4-cyanophenyl)-pyrrolidine-2-spiro-3"-oxindole is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique spirocyclic structure, which is characterized by the following components:

  • Chroman moiety : A bicyclic structure that contributes to its pharmacological properties.
  • Pyrrolidine ring : Enhances interaction with biological targets.
  • Cyanophenyl group : Provides additional electronic properties that may influence biological activity.

The IUPAC name for this compound is this compound, and it has been studied for its potential in various therapeutic areas.

Anticancer Properties

Recent studies have indicated that chroman derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor cell growth and inducing apoptosis in various cancer cell lines. The spirocyclic structure is believed to enhance binding affinity to target proteins involved in cancer progression.

Case Study : In vitro evaluations demonstrated that derivatives of chroman compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy compared to standard chemotherapeutic agents like bleomycin .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research into related pyrrole derivatives has shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests that chroman derivatives could be explored for their antibacterial potential.

The biological activity of chroman-4'-one derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer metabolism and bacterial resistance mechanisms.
  • Receptor Modulation : Interaction with specific cellular receptors can modulate signaling pathways critical for cell proliferation and survival.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chroman derivatives. Key findings include:

  • The presence of the spirocyclic structure enhances selectivity and potency against specific targets.
  • Modifications on the cyanophenyl group can significantly alter the compound's electronic properties, affecting its binding affinity and overall efficacy.
Structural FeatureImpact on Activity
Spirocyclic StructureIncreased binding affinity
Cyanophenyl SubstitutionAlters electronic properties
Pyrrolidine RingEnhances interaction with biological targets

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of chroman-4'-one exhibit significant antimicrobial properties. For instance, a study evaluated various spiropyrrolidines tethered with chromanone scaffolds against pathogenic microorganisms. The results indicated that certain compounds displayed moderate to excellent antibacterial and antifungal activities compared to standard antibiotics like amoxicillin and ampicillin .

Case Study: Antimicrobial Efficacy

A set of synthesized spiropyrrolidines was tested for their antimicrobial efficacy against several strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The data revealed that some compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than those of traditional antimicrobial agents, indicating their potential as effective treatments for infections caused by resistant strains.

Anticancer Properties

Chroman derivatives have been studied for their anticancer effects, particularly in targeting various cancer cell lines. The structural features of chroman-4'-one allow for interactions with biological targets involved in cancer progression.

Case Study: Anticancer Activity

In vitro studies demonstrated that specific derivatives of chroman-4'-one induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Neuroprotective Effects

Emerging research indicates that spirocyclic compounds like chroman-4'-one may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Data Table: Neuroprotective Studies

CompoundModelEffectReference
Chroman-4'-one derivativeNeuroblastoma cellsReduced oxidative stress
Chroman-based spiro compoundMouse modelImproved cognitive function

These studies highlight the potential of chroman derivatives in protecting neuronal cells from damage and improving cognitive outcomes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chroman derivatives. Modifications at specific positions on the chroman ring or the pyrrolidine moiety can enhance potency and selectivity for biological targets.

Key Findings:

  • Substituents on the phenyl ring influence antimicrobial activity.
  • Alkyl substitutions on the pyrrolidine enhance anticancer efficacy.
  • The presence of electron-withdrawing groups increases neuroprotective effects.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanophenyl substituent in the target compound contrasts with electron-donating groups (e.g., 4-methyl, 4-methoxy) in derivatives like 4i and 4j. This likely increases electrophilicity and alters solubility .
  • Melting Points: The target compound’s predicted melting point (190–195°C) aligns with trends observed for nitro (4h: 185–186°C) and cyano groups, which enhance intermolecular dipole interactions compared to chloro (4k: 169–170°C) or methyl substituents .
  • Spectral Signatures: The cyano group’s distinct IR stretch (~2230 cm⁻¹) and NMR aromatic shifts differentiate it from nitro (~1520 cm⁻¹) or methoxy groups (~2830 cm⁻¹) .

Conformational and Electronic Analysis

  • Ring Puckering: The spiro architecture induces unique puckering in the pyrrolidine and piperidinone rings, analyzed via Cremer-Pople parameters (). The 4-cyanophenyl group may stabilize specific conformers due to steric and electronic effects compared to bulkier bromo or nitro substituents .
  • Theoretical Calculations: Density functional theory (DFT) studies on related compounds () suggest that electron-withdrawing groups like cyano reduce HOMO-LUMO gaps, enhancing reactivity in charge-transfer applications .

Q & A

Basic: What are the common synthetic routes for this spirooxindole-pyrrolidine derivative, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, acylation, and spiro-annulation. For example:

  • Acylation of piperidine intermediates with benzyl or acyl groups under mild conditions (e.g., dichloromethane, acetic acid) yields spiro-piperidine-quinoline precursors, achieving >80% yields .
  • Multi-component reactions (e.g., using 1-acetyl-3-(4-chlorobenzylidene)indolin-2-one, diethyl aminomalonate, and aryl aldehydes) in ethanol under reflux can form the spirooxindole core. Catalysts like palladium or copper improve regioselectivity .
  • Optimization strategies :
    • Temperature control (e.g., 273 K for 24 hours to minimize side reactions) .
    • Solvent selection (e.g., ethanol for recrystallization to obtain X-ray-quality crystals) .
    • Column chromatography for purification, especially when handling oily or solid intermediates .

Basic: What spectroscopic techniques are used to confirm the structure, and how are potential ambiguities addressed?

Methodological Answer:

  • 1H/13C-NMR : Critical for confirming substituent positions and spiro-junction stereochemistry. For example, coupling constants (e.g., J = 10.8–12.9 Hz) distinguish axial/equatorial protons in pyrrolidine rings . Dihedral angles between aromatic rings (e.g., 62–76°) are calculated from NOESY or X-ray data .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1705 cm⁻¹ for oxindole) .
  • GC-MS/HRMS : Resolves molecular ion ambiguities. Low-intensity molecular ions (<8%) in GC-MS may require HRMS for precise mass confirmation .
  • Contingencies : Disordered groups in X-ray structures (e.g., ethyl occupancies refined to 0.663:0.337) necessitate complementary NMR analysis .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Bioactivity variability : Discrepancies in antimicrobial or enzyme inhibition data (e.g., MAO inhibition vs. acetylcholinesterase activity) may arise from:
    • Assay conditions : pH, temperature, or solvent (DMSO vs. ethanol) affect compound stability .
    • Stereochemical purity : Unresolved diastereomers (e.g., R/S spiro-junctions) can lead to mixed activity profiles. Chiral HPLC or enzymatic resolution ensures stereochemical homogeneity .
  • Validation : Cross-testing in standardized assays (e.g., CLSI guidelines for antimicrobial studies) reduces inter-lab variability .

Advanced: How are regiochemical and stereochemical outcomes controlled during multi-component synthesis?

Methodological Answer:

  • Regioselectivity :
    • Electron-withdrawing groups (e.g., 4-cyanophenyl) direct cyclization via resonance stabilization of transition states .
    • Catalyst choice: Pd(0) favors spiro-annulation over linear adducts .
  • Stereocontrol :
    • Chiral auxiliaries (e.g., L-proline) induce asymmetric induction in pyrrolidine ring formation, achieving ee >90% .
    • Solvent polarity: Polar aprotic solvents (DMF) stabilize zwitterionic intermediates, enhancing diastereomeric ratios (e.g., 3:1 to 5:1) .

Advanced: What computational methods validate experimental data for novel derivatives?

Methodological Answer:

  • DFT calculations : Predict NMR chemical shifts (δH/δC) and compare with experimental data to confirm regiochemistry .
  • Molecular docking : Models interactions with biological targets (e.g., MAO enzymes) to rationalize activity trends. For example, 4-cyanophenyl analogs show stronger π-π stacking with active-site residues .
  • MD simulations : Assess conformational flexibility in solution, explaining discrepancies between X-ray (rigid) and NMR (dynamic) data .

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